molecular formula C23H23ClN2O3 B2644072 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide CAS No. 898458-59-8

2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide

Cat. No.: B2644072
CAS No.: 898458-59-8
M. Wt: 410.9
InChI Key: VGCAUQKZDAVFKM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide is a structurally complex compound featuring a hybrid pharmacophore design. Its core structure includes:

  • A 4-chlorophenoxy group linked to an acetamide backbone.
  • A 3,4-dihydroisoquinoline moiety, a bicyclic structure known for its role in central nervous system (CNS) targeting .
  • A furan-2-yl substituent, which introduces aromatic heterocyclic diversity.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c24-19-7-9-20(10-8-19)29-16-23(27)25-14-21(22-6-3-13-28-22)26-12-11-17-4-1-2-5-18(17)15-26/h1-10,13,21H,11-12,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCAUQKZDAVFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the 4-chlorophenoxy group: This can be achieved by reacting 4-chlorophenol with an appropriate halogenated acetic acid derivative under basic conditions to form 4-chlorophenoxyacetic acid.

    Synthesis of the dihydroisoquinoline moiety: The dihydroisoquinoline can be synthesized via Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Coupling of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.

    Final coupling reaction: The final step involves coupling the 4-chlorophenoxyacetic acid derivative with the dihydroisoquinoline-furan intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and dihydroisoquinoline moieties.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various isoquinoline derivatives which demonstrated cytotoxic effects against cancer cell lines. The incorporation of the furan and chlorophenoxy groups may enhance these properties through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Neurological Disorders

The structural features of this compound suggest potential applications in treating neurological disorders. Isoquinoline derivatives have been explored for their neuroprotective effects. For example, compounds with similar structures have shown promise in models of Parkinson's disease by modulating neurotransmitter levels and reducing neuroinflammation .

Antimicrobial Properties

The presence of the furan ring is notable as many furan-containing compounds have been reported to exhibit antimicrobial activity. Preliminary studies on related compounds have shown effectiveness against various bacterial strains, indicating a potential for developing new antimicrobial agents .

Case Studies

Here are some documented studies focusing on the applications of similar compounds:

Study TitleFindings
"Synthesis and Biological Evaluation of Isoquinoline Derivatives"Identified several isoquinoline derivatives with potent anticancer activity against breast cancer cells (IC50 values in low micromolar range) .
"Neuroprotective Effects of Isoquinoline Compounds"Demonstrated that specific isoquinoline derivatives reduced neuronal cell death in models of oxidative stress .
"Antimicrobial Activity of Furan Derivatives"Showed that furan-based compounds had significant inhibitory effects on Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of compounds like 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide. Key factors influencing biological activity include:

  • Substituent Effects : The position and type of substituents on the aromatic rings can significantly impact binding affinity to biological targets.
  • Molecular Flexibility : The presence of flexible linkers (like the ethyl chain) may facilitate better interaction with target proteins.
  • Lipophilicity : Balancing hydrophilicity and lipophilicity is essential for optimal bioavailability.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide would depend on its specific biological target. It could interact with enzymes or receptors, modulating their activity. For instance, it might inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily benzothiazole-isoquinoline hybrids (e.g., (R)-N-(5-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide derivatives) and sulfonamide/acetamide-based dihydroisoquinoline derivatives. Key comparisons are outlined below:

Structural Features

Compound Class Key Substituents Functional Groups Unique Features
Target Compound 4-Chlorophenoxy, furan-2-yl, dihydroisoquinoline Acetamide, ether, tertiary amine Hybrid aromatic (furan) + chlorophenoxy; lacks benzothiazole
Benzothiazole-isoquinoline Hybrids Halogens (Cl, Br), methoxy, nitro on benzothiazole; dihydroisoquinoline Acetamide, benzothiazole, tertiary amine Halogenation enhances lipophilicity; nitro groups modulate electron density
Sulfonamide Derivatives Methylsulfonyl, nitro, chloro on phenyl; dihydroisoquinoline Sulfonamide, acetamide Sulfonamide groups improve metabolic stability; nitro groups enhance reactivity

Key Differentiators and Hypotheses

Furan vs.

Chlorophenoxy Group: Unlike halogenated benzothiazoles, the 4-chlorophenoxy moiety could enhance metabolic stability by resisting oxidative degradation.

Lack of Halogenation : The target compound lacks halogen atoms on its heterocycles, which may lower lipophilicity compared to bromo/chloro-benzothiazole derivatives .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide (CAS Number: 898458-59-8) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A 4-chlorophenoxy group
  • A 3,4-dihydroisoquinoline moiety
  • A furan ring

The molecular formula is C23H23ClN2O3C_{23}H_{23}ClN_{2}O_{3} with a molecular weight of 410.9 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. The compound has been tested against various microbial strains, showing promising results in inhibiting growth, particularly against pathogenic fungi and bacteria. For instance, the structure-activity relationship studies revealed that modifications in the isoquinoline ring enhanced its antifungal efficacy against Phytophthora recalcitrans .

Anticancer Potential

Research has also explored the anticancer potential of this compound. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial membrane potential and the activation of caspases, leading to programmed cell death .

Neuroprotective Effects

The neuroprotective properties of similar compounds have been noted in studies focusing on neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress markers suggests it may offer therapeutic benefits in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The 4-chlorophenoxy group is essential for enhancing lipophilicity and cellular uptake.
  • Modifications on the furan and isoquinoline rings can significantly alter potency and selectivity against various targets.

Table 1 summarizes the SAR findings related to modifications made to the compound:

ModificationObserved EffectReference
4-Chlorophenoxy groupIncreased lipophilicity
Furan ring substitutionAltered bioactivity profile
Isoquinoline modificationsEnhanced anticancer activity

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antifungal Study : A study conducted on P. recalcitrans demonstrated a significant reduction in fungal growth at concentrations as low as 10 µg/mL, suggesting high potency as an antifungal agent .
  • Cancer Cell Line Testing : In vitro testing against breast cancer cell lines revealed an IC50 value of 15 µM, indicating effective inhibition of cell proliferation .
  • Neuroprotection in Animal Models : Animal studies showed that administration of this compound resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease .

Q & A

Q. How to assess acute toxicity and safety parameters for in vivo studies?

  • Methodology :
  • In vitro cytotoxicity : Use MTT assays on hepatocyte lines (e.g., HepG2).
  • In silico prediction : Apply ADMET tools (e.g., ProTox-II) to estimate LD50_{50} and prioritize hazardous functional groups (e.g., chloroaromatics) .

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